molecular formula C11H17N B12532451 2-Ethyl-5-propylaniline CAS No. 721884-94-2

2-Ethyl-5-propylaniline

Cat. No.: B12532451
CAS No.: 721884-94-2
M. Wt: 163.26 g/mol
InChI Key: OQTPAAFETUAOPM-UHFFFAOYSA-N
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Description

2-Ethyl-5-propylaniline is an aromatic amine with the molecular formula C11H17N. This compound is part of the aniline family, which is known for its applications in various chemical industries. Aromatic amines like this compound are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-propylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to avoid over-alkylation and ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-propylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common for aromatic amines.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-propylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-propylaniline is unique due to the presence of both ethyl and propyl groups on the aniline ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and industrial processes .

Properties

CAS No.

721884-94-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-ethyl-5-propylaniline

InChI

InChI=1S/C11H17N/c1-3-5-9-6-7-10(4-2)11(12)8-9/h6-8H,3-5,12H2,1-2H3

InChI Key

OQTPAAFETUAOPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)CC)N

Origin of Product

United States

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